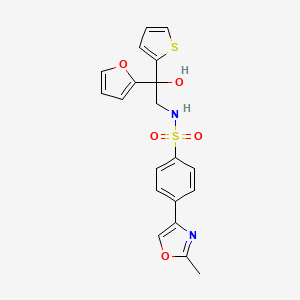
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H18N2O5S2 and its molecular weight is 430.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a complex organic compound that incorporates multiple heterocyclic structures, including furan, thiophene, and oxazole. This compound's unique structural features suggest potential biological activities, making it a subject of interest in medicinal chemistry.
The compound has a molecular formula of C15H15N3O3S and a molecular weight of approximately 319.4 g/mol. Its structure allows for various interactions with biological targets, particularly through the sulfonamide group and the aromatic rings.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety can form hydrogen bonds with target proteins, while the furan and thiophene rings may engage in π-π stacking interactions or hydrophobic contacts. Such interactions could modulate various cellular pathways, influencing biological responses.
Biological Activities
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities:
- Antimicrobial Activity : Many sulfonamides are known for their antimicrobial properties. Preliminary studies suggest that this compound may also possess antibacterial effects, potentially inhibiting the growth of specific bacterial strains.
- Antiviral Properties : Similar compounds have been investigated for their antiviral activities, particularly against viruses like SARS-CoV-2. The structural components may facilitate binding to viral proteases or other essential proteins involved in the viral life cycle.
- Anti-inflammatory Effects : Compounds containing furan and thiophene rings have shown promise in reducing inflammation in various models, suggesting that this compound might also exert anti-inflammatory effects through modulation of cytokine production or inhibition of inflammatory pathways.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antiviral Study : A study on derivatives of furan-based compounds demonstrated significant inhibitory effects on SARS-CoV-2 main protease (Mpro), with IC50 values as low as 1.55 µM for certain analogs . This suggests that similar mechanisms might be applicable to this compound.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| F8-B6 | 1.57 | Mpro inhibitor |
| F8-B22 | 1.55 | Mpro inhibitor |
Research Findings
Recent investigations into structurally similar compounds highlight the importance of specific functional groups in determining biological activity:
- Structure-Activity Relationship (SAR) : The presence of the thiourea linker in related compounds was crucial for maintaining inhibitory potency against Mpro . This finding suggests that modifications in the structure could significantly impact the biological efficacy of this compound.
- Cytotoxicity Assessments : In vitro studies have shown that certain derivatives exhibit low cytotoxicity at concentrations exceeding 100 µM, indicating a favorable safety profile for further development .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c1-14-22-17(12-27-14)15-6-8-16(9-7-15)29(24,25)21-13-20(23,18-4-2-10-26-18)19-5-3-11-28-19/h2-12,21,23H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXOTQLLZIFTJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














